molecular formula C12H15NO3S B14385499 ethyl N-[4-(1,3-oxathiolan-2-yl)phenyl]carbamate CAS No. 87623-14-1

ethyl N-[4-(1,3-oxathiolan-2-yl)phenyl]carbamate

Cat. No.: B14385499
CAS No.: 87623-14-1
M. Wt: 253.32 g/mol
InChI Key: HIOPJDRYJSGLRB-UHFFFAOYSA-N
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Description

Ethyl N-[4-(1,3-oxathiolan-2-yl)phenyl]carbamate is a chemical compound known for its unique structure and properties It consists of an ethyl carbamate group attached to a phenyl ring, which is further substituted with a 1,3-oxathiolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[4-(1,3-oxathiolan-2-yl)phenyl]carbamate typically involves the reaction of ethyl carbamate with 4-(1,3-oxathiolan-2-yl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[4-(1,3-oxathiolan-2-yl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Ethyl N-[4-(1,3-oxathiolan-2-yl)phenyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl N-[4-(1,3-oxathiolan-2-yl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl N-[4-(1,3-oxathiolan-2-yl)phenyl]carbamate can be compared with other similar compounds, such as:

  • Mthis compound
  • Propyl N-[4-(1,3-oxathiolan-2-yl)phenyl]carbamate
  • Butyl N-[4-(1,3-oxathiolan-2-yl)phenyl]carbamate

These compounds share a similar core structure but differ in the alkyl group attached to the carbamate. The unique properties of this compound, such as its specific reactivity and biological activity, make it distinct from its analogs .

Properties

CAS No.

87623-14-1

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

ethyl N-[4-(1,3-oxathiolan-2-yl)phenyl]carbamate

InChI

InChI=1S/C12H15NO3S/c1-2-15-12(14)13-10-5-3-9(4-6-10)11-16-7-8-17-11/h3-6,11H,2,7-8H2,1H3,(H,13,14)

InChI Key

HIOPJDRYJSGLRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)C2OCCS2

Origin of Product

United States

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